N,N-dimethyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-amine
Description
N,N-dimethyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a trifluoromethylphenyl group
Properties
Molecular Formula |
C18H22F3N5 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N,N-dimethyl-6-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C18H22F3N5/c1-24(2)16-11-17(23-13-22-16)26-9-7-25(8-10-26)12-14-5-3-4-6-15(14)18(19,20)21/h3-6,11,13H,7-10,12H2,1-2H3 |
InChI Key |
JQPMYUTVEMCCNS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate aldehydes and amidines.
Introduction of the piperazine ring: This step involves the nucleophilic substitution of a halogenated pyrimidine with piperazine.
Attachment of the trifluoromethylphenyl group: This is typically done through a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and a suitable catalyst.
Dimethylation: The final step involves the methylation of the amine group using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing halogens or other leaving groups.
Scientific Research Applications
N,N-dimethyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: Used as a probe to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: Potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the piperazine ring facilitates its interaction with biological membranes. This compound can modulate signal transduction pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-amine: is similar to other pyrimidine-based compounds with piperazine and trifluoromethyl substitutions.
This compound: can be compared to compounds like this compound and this compound.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
